molecular formula C10H21NO2 B13574594 Ethyl 3-amino-4-ethylhexanoate

Ethyl 3-amino-4-ethylhexanoate

Cat. No.: B13574594
M. Wt: 187.28 g/mol
InChI Key: JTUVQIRBCJTBFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-4-ethylhexanoate is a branched-chain aliphatic ester featuring an amino group at the third carbon and an ethyl substituent at the fourth carbon of a hexanoate backbone. Its molecular formula is C₁₀H₂₁NO₂, with a molecular weight of 187.28 g/mol. The free amino group enhances reactivity, enabling participation in condensation, alkylation, or amidation reactions.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

ethyl 3-amino-4-ethylhexanoate

InChI

InChI=1S/C10H21NO2/c1-4-8(5-2)9(11)7-10(12)13-6-3/h8-9H,4-7,11H2,1-3H3

InChI Key

JTUVQIRBCJTBFO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(CC(=O)OCC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 3-amino-4-ethylhexanoate typically involves the esterification of 3-amino-4-ethylhexanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 3-amino-4-ethylhexanoic acid.

Conditions Reagents Products Key Features
Acidic (HCl/H2_2O)H3_3O+^+Carboxylic acid + ethanolFaster rate but reversible
Basic (NaOH/H2_2O)OH^-Carboxylate salt + ethanolIrreversible; higher yield at elevated pH
  • Mechanism : In basic hydrolysis, OH^- attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate.

  • Stereochemical Impact : The (3S) configuration remains intact during hydrolysis, preserving chirality .

Transesterification

The ethyl ester group reacts with alcohols to form new esters.

Conditions Reagents Products Yield
Acid catalysis (H2_2SO4_4)MethanolMethyl 3-amino-4-ethylhexanoate~85%
Base catalysis (NaOCH3_3)PropanolPropyl 3-amino-4-ethylhexanoate~78%
  • Industrial Applications : Continuous flow reactors improve efficiency by maintaining optimal temperature and reagent ratios.

Nucleophilic Substitution at the Amino Group

The amino group participates in alkylation and acylation reactions.

Alkylation

  • Reagents : Alkyl halides (e.g., CH3_3I) in basic media.

  • Product : N-Alkylated derivatives (e.g., N-methyl-3-amino-4-ethylhexanoate ethyl ester).

Acylation

  • Reagents : Acetyl chloride or anhydrides.

  • Product : N-Acetylated compounds, enhancing metabolic stability.

Michael Additions and Conjugate Reactions

The amino group and α,β-unsaturated systems enable 1,4-conjugate additions.

Substrates Catalysts Products Stereoselectivity
AcrylatesOrganocatalystsβ-Substituted glutamic acid derivatives>90% ee
MaleimidesLewis acids (e.g., ZnCl2_2)Cyclic amino acid analogs85–92% ee
  • Mechanistic Insight : Computational studies (PCM/M06-2X) show a low activation barrier (ΔG11\Delta G^\ddagger \approx 11 kcal/mol) for radical-based Giese reactions, favoring concave-face protonation for stereocontrol .

Radical Reactions

The compound participates in radical-mediated transformations under photoredox conditions.

  • Giese Reaction :

    • Reagents : tert-Butyl or ethyl radicals generated via decarboxylation.

    • Product : β-Substituted amino acids with retained (3S) configuration .

    • Key Data : Radical intermediates (ΔG22\Delta G \approx -22 kcal/mol) stabilize before SET (single-electron transfer) to enolates .

Decarboxylation and Rearrangements

Under acidic or thermal conditions, the ester undergoes decarboxylation:

  • Conditions : H3_3O+^+/Δ or pyrolysis.

  • Product : 3-Amino-4-ethylpentane, a volatile amine.

Comparative Reaction Table

Reaction Type Key Reagents Applications Challenges
HydrolysisH2_2O, H+^+/OH^-Synthesis of bioactive carboxylic acidsCompeting side reactions at NH2_2
TransesterificationROH, acid/base catalystsProdrug developmentSolvent compatibility
Michael Additionα,β-Unsaturated carbonylsEnantiopure amino acid synthesisStereochemical drift at high T

Scientific Research Applications

Ethyl 3-amino-4-ethylhexanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-ethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Methyl 3-amino-4-ethylhexanoate

  • Structure : Differs by a methyl ester group instead of ethyl.
  • Molecular Formula: C₉H₁₉NO₂.
  • Commercial status: Discontinued across multiple suppliers , suggesting challenges in synthesis, stability, or demand. Applications: Likely similar to the ethyl variant but with altered pharmacokinetics due to ester group size.

Ethyl 4-ethyl-2-(tosylamino)hex-4-enoate (3e)

  • Structure: Tosyl-protected amino group and a double bond at C3.
  • Synthesis : Prepared via metal-catalyzed reaction with a 25% yield , indicating lower efficiency compared to unprotected analogs.
  • Reactivity: The tosyl group deactivates the amino group, reducing nucleophilicity but enhancing stability during synthetic steps.
  • Applications : Intermediate in multi-step syntheses requiring selective deprotection.

Ethyl (±)-3-hydroxyhexanoate

  • Structure: Hydroxy group instead of amino at C3.
  • Molecular Formula : C₈H₁₆O₃.
  • Properties: The hydroxy group enables hydrogen bonding, increasing hydrophilicity compared to the amino analog. Applications: Used in flavorings, fragrances, or biodegradable polymers .

Ethyl 4(s)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate

  • Structure : Features Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups, with a ketone at C3.
  • Molecular Formula : C₂₂H₃₂N₂O₇.
  • Reactivity : Protected amines allow selective functionalization in peptide synthesis. The ketone enables further reduction or nucleophilic additions .
  • Applications : Specialized intermediate in controlled stepwise syntheses.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Functional Groups Synthesis Yield Key Properties/Applications
This compound C₁₀H₂₁NO₂ Amino, ethyl ester N/A† Chiral synthon, limited commercial availability
Mthis compound C₉H₁₉NO₂ Amino, methyl ester N/A Discontinued; potential solubility advantages
Ethyl 4-ethyl-2-(tosylamino)hex-4-enoate C₁₇H₂₅NO₄S Tosylamino, double bond 25% Stable intermediate for deprotection
Ethyl (±)-3-hydroxyhexanoate C₈H₁₆O₃ Hydroxy, ethyl ester N/A Flavor industry, biodegradable materials
Ethyl 4(s)-Boc-amino-7-Cbz-amino-3-oxo-heptanoate C₂₂H₃₂N₂O₇ Boc, Cbz, ketone N/A Peptide synthesis, selective reactivity

Research Findings and Implications

  • Amino Group Reactivity: this compound’s free amino group offers versatility in derivatization but may necessitate stabilization during storage. In contrast, protected analogs (e.g., tosyl or Boc/Cbz) are more stable but require additional synthetic steps .
  • Ester Group Impact : Methyl esters may enhance solubility but are less common in commercial settings, possibly due to hydrolysis susceptibility .
  • Biological Activity: While ethyl acetate extracts of other compounds show bioactivity (e.g., antifungal properties ), the amino group in this compound could facilitate interactions with biological targets, warranting further pharmacological studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.